
2-(5-(tert-Butyl)pyridin-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-(tert-Butyl)pyridin-3-yl)acetic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a tert-butyl group attached to the pyridine ring, which significantly influences its chemical properties and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-(tert-Butyl)pyridin-3-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3-bromopyridine.
Grignard Reaction: The 3-bromopyridine undergoes a Grignard reaction with tert-butyl magnesium chloride to introduce the tert-butyl group at the 5-position of the pyridine ring.
Carboxylation: The resulting intermediate is then subjected to carboxylation using carbon dioxide to form the acetic acid derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 2-(5-(tert-Butyl)pyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(5-(tert-Butyl)pyridin-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(5-(tert-Butyl)pyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of the tert-butyl group and the pyridine ring allows the compound to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
Comparación Con Compuestos Similares
2-(Pyridin-3-yl)acetic Acid: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.
5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)pyrazine-2-carboxylic Acid: Contains a pyrazine ring instead of a pyridine ring, leading to different applications and biological activities.
Uniqueness: The presence of the tert-butyl group in 2-(5-(tert-Butyl)pyridin-3-yl)acetic acid imparts unique steric and electronic effects, making it distinct from other similar compounds. This structural feature enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C11H15NO2 |
|---|---|
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
2-(5-tert-butylpyridin-3-yl)acetic acid |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)9-4-8(5-10(13)14)6-12-7-9/h4,6-7H,5H2,1-3H3,(H,13,14) |
Clave InChI |
DAHOTLWHDHBLLB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CN=CC(=C1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


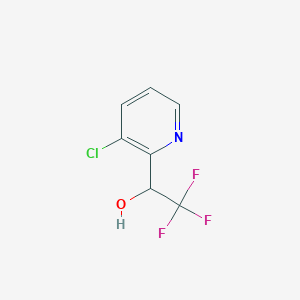
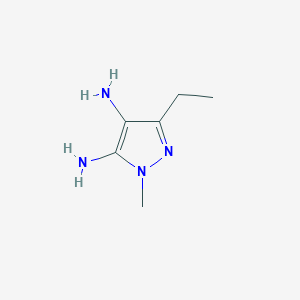
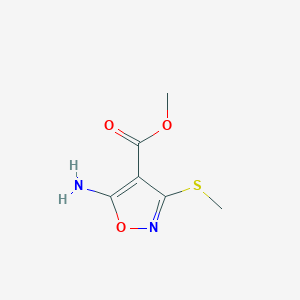
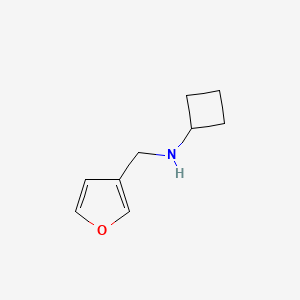
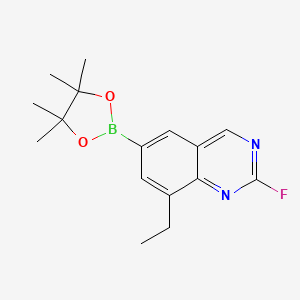
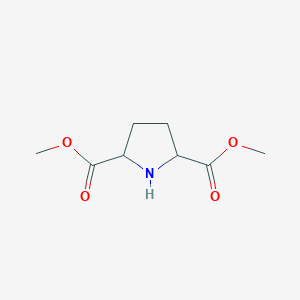
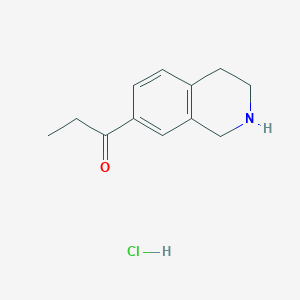
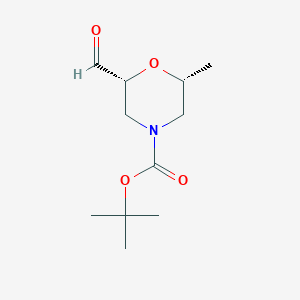
![2-(Bromomethyl)-7-mercaptobenzo[d]oxazole](/img/structure/B12859389.png)
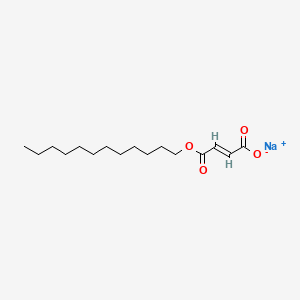

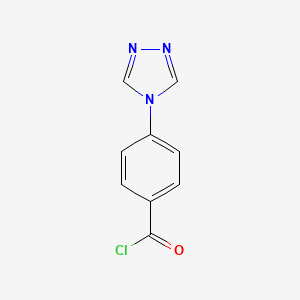
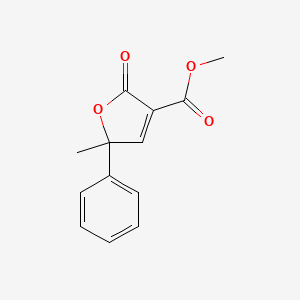
![4'-((1S,2R)-2-Aminocyclopropyl)-[1,1'-biphenyl]-3-ol hydrochloride](/img/structure/B12859415.png)
